4-(6-Chlorothiazolo[4,5-C]pyridin-2-YL)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6-Chlorothiazolo[4,5-C]pyridin-2-YL)morpholine is a heterocyclic compound that features a thiazolo[4,5-C]pyridine core with a morpholine substituent. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the annulation of a thiazole ring to a pyridine derivative . The reaction conditions often include the use of suitable catalysts and solvents to facilitate the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(6-Chlorothiazolo[4,5-C]pyridin-2-YL)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The chlorine atom in the thiazolo[4,5-C]pyridine core can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-(6-Chlorothiazolo[4,5-C]pyridin-2-YL)morpholine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-(6-Chlorothiazolo[4,5-C]pyridin-2-YL)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K) by forming hydrogen bonds with key amino acids in the enzyme’s active site . This interaction disrupts the enzyme’s function, leading to downstream effects on cellular signaling pathways .
Comparison with Similar Compounds
4-(6-Chlorothiazolo[4,5-C]pyridin-2-YL)morpholine can be compared with other thiazolo[4,5-C]pyridine derivatives:
Properties
Molecular Formula |
C10H10ClN3OS |
---|---|
Molecular Weight |
255.72 g/mol |
IUPAC Name |
4-(6-chloro-[1,3]thiazolo[4,5-c]pyridin-2-yl)morpholine |
InChI |
InChI=1S/C10H10ClN3OS/c11-9-5-8-7(6-12-9)13-10(16-8)14-1-3-15-4-2-14/h5-6H,1-4H2 |
InChI Key |
KHANIWBUYRMAGE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC3=CN=C(C=C3S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.